4,4,4-Trichloro-3-hydroxybutanamide
Description
4,4,4-Trichloro-3-hydroxybutanamide is a halogenated organic compound characterized by a trichloromethyl (-CCl₃) group and a hydroxyl (-OH) group at the 3-position of a butanamide backbone. The compound’s structural features, such as the electron-withdrawing trichloromethyl group, likely influence its reactivity and solubility compared to non-halogenated analogs .
Properties
CAS No. |
14303-71-0 |
|---|---|
Molecular Formula |
C4H6Cl3NO2 |
Molecular Weight |
206.45 g/mol |
IUPAC Name |
4,4,4-trichloro-3-hydroxybutanamide |
InChI |
InChI=1S/C4H6Cl3NO2/c5-4(6,7)2(9)1-3(8)10/h2,9H,1H2,(H2,8,10) |
InChI Key |
NIRYVOBXLRWIOX-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(Cl)(Cl)Cl)O)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trichloro-3-hydroxybutanamide typically involves the chlorination of 3-hydroxybutanamide. One common method includes the reaction of 3-hydroxybutanamide with thionyl chloride (SOCl2) in the presence of a catalyst. The reaction proceeds as follows:
3-Hydroxybutanamide+SOCl2→this compound+HCl+SO2
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4,4,4-Trichloro-3-hydroxybutanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to remove chlorine atoms or convert the amide group to an amine.
Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4,4,4-trichloro-3-oxobutanamide, while reduction could produce 4,4,4-trichloro-3-aminobutanamide.
Scientific Research Applications
4,4,4-Trichloro-3-hydroxybutanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be utilized in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential as a pharmaceutical agent for treating various diseases is ongoing.
Industry: It serves as a precursor for the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 4,4,4-Trichloro-3-hydroxybutanamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of chlorine atoms and the hydroxyl group allows it to form strong hydrogen bonds and electrostatic interactions, influencing biological pathways and chemical reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural similarities with 4,4,4-Trichloro-3-hydroxybutanamide, differing primarily in halogen substitution (Cl vs. F) or functional groups. Key differences in properties and applications are summarized below:
Table 1: Structural and Functional Comparison
Key Comparative Insights
Halogen Effects: The trichloromethyl group in this compound confers higher molecular weight and lipophilicity compared to trifluoro analogs. Chlorine’s larger atomic size and lower electronegativity vs. fluorine may alter hydrogen bonding and metabolic stability . Trifluoro analogs (e.g., 4,4,4-Trifluoro-3-hydroxybutanoic acid) exhibit higher polarity due to fluorine’s electronegativity, enhancing solubility in polar solvents .
Stereochemical Properties :
- The trifluoro derivatives in demonstrate significant optical activity, suggesting their utility in enantioselective synthesis. The lack of reported optical data for the trichloro compound may indicate challenges in isolating enantiomers or lower stereochemical stability .
In contrast, methyl esters (e.g., Methyl (S)-4,4,4-trifluoro-3-hydroxybutanoate) are more hydrolytically stable but less reactive in nucleophilic environments .
Applications: Trifluoro compounds are prominently used in pharmaceuticals (e.g., chiral intermediates) and agrochemicals due to fluorine’s metabolic resistance. The trichloro variant’s applications remain less documented but may align with organochlorine compounds in material science or biocides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
